molecular formula C22H27NO5 B558351 Boc-L-beta-homotyrosine(OBzl) CAS No. 126825-16-9

Boc-L-beta-homotyrosine(OBzl)

Cat. No.: B558351
CAS No.: 126825-16-9
M. Wt: 385,45 g/mole
InChI Key: HTZSKDKNNZPVMJ-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-L-beta-homotyrosine(OBzl) is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a benzyloxy group, a tert-butoxycarbonyl-protected amino group, and a butanoic acid moiety, making it a versatile intermediate in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-L-beta-homotyrosine(OBzl) typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as (S)-3-amino-4-phenylbutanoic acid and benzyl alcohol.

    Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.

    Formation of Benzyloxy Group: The phenyl group is functionalized with a benzyloxy group through a nucleophilic substitution reaction using benzyl bromide and a suitable base.

    Final Product Formation: The protected intermediate is then subjected to deprotection and purification steps to yield the final product.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Boc-L-beta-homotyrosine(OBzl) can undergo various chemical reactions:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Benzyl bromide and a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Boc-L-beta-homotyrosine(OBzl) has several scientific research applications:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.

    Material Science: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of Boc-L-beta-homotyrosine(OBzl) depends on its specific application:

    Medicinal Chemistry: It may act as a prodrug, releasing the active compound upon metabolic conversion.

    Organic Synthesis: Functions as a reactive intermediate, participating in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

  • (S)-3-amino-4-phenylbutanoic acid
  • (S)-4-(4-hydroxyphenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid
  • (S)-4-(4-methoxyphenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid

Uniqueness

Boc-L-beta-homotyrosine(OBzl) is unique due to the presence of the benzyloxy group, which imparts specific chemical reactivity and potential biological activity. This makes it a valuable intermediate in the synthesis of more complex molecules.

Properties

IUPAC Name

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(4-phenylmethoxyphenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO5/c1-22(2,3)28-21(26)23-18(14-20(24)25)13-16-9-11-19(12-10-16)27-15-17-7-5-4-6-8-17/h4-12,18H,13-15H2,1-3H3,(H,23,26)(H,24,25)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTZSKDKNNZPVMJ-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60375827
Record name (3S)-4-[4-(Benzyloxy)phenyl]-3-[(tert-butoxycarbonyl)amino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126825-16-9
Record name (3S)-4-[4-(Benzyloxy)phenyl]-3-[(tert-butoxycarbonyl)amino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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